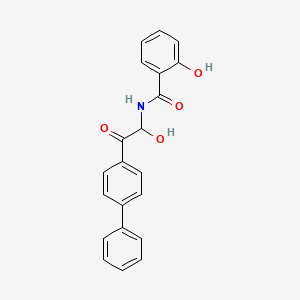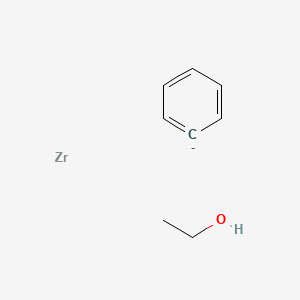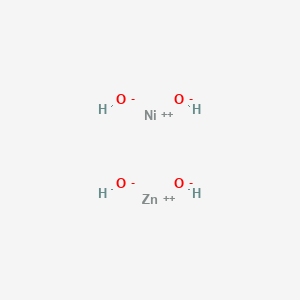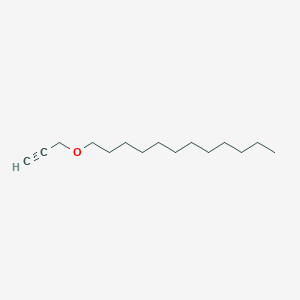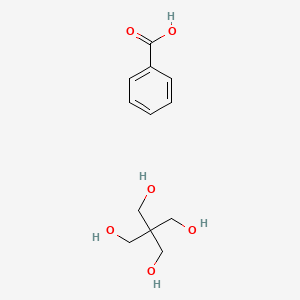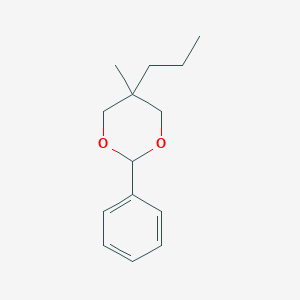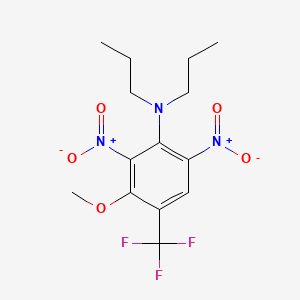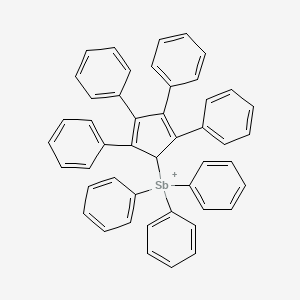
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium is an organometallic compound that features a stibanium (antimony) center bonded to a highly substituted cyclopentadienyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium typically involves the following steps:
Formation of Tetraphenylcyclopentadienone: This intermediate is synthesized via a double aldol condensation reaction between benzil and dibenzyl ketone in the presence of a basic catalyst.
Cyclopentadienylation: The tetraphenylcyclopentadienone undergoes a cyclopentadienylation reaction to form the cyclopentadienyl ring.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) species, while reduction could produce antimony(III) species.
Applications De Recherche Scientifique
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium exerts its effects involves its interaction with molecular targets through coordination bonds. The stibanium center can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of the compound.
Triphenylstibine: Another organometallic compound with a stibanium center.
Hexaphenylbenzene: A structurally similar compound with multiple phenyl groups.
Uniqueness
Triphenyl(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium is unique due to its highly substituted cyclopentadienyl ring and the presence of a stibanium center. This combination of features imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
47868-94-0 |
|---|---|
Formule moléculaire |
C47H36Sb+ |
Poids moléculaire |
722.5 g/mol |
Nom IUPAC |
triphenyl-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)stibanium |
InChI |
InChI=1S/C29H21.3C6H5.Sb/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24;3*1-2-4-6-5-3-1;/h1-21H;3*1-5H;/q;;;;+1 |
Clé InChI |
IJYDMNCJUCYPRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C2[Sb+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


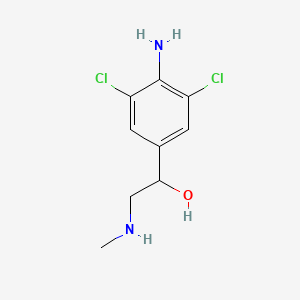
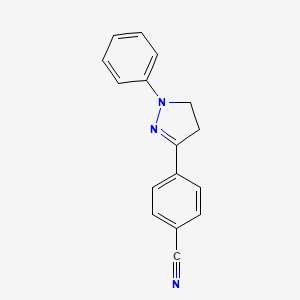

![1-[(2-Methylpropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14671074.png)
